BenchChemオンラインストアへようこそ!

2H-Pyrido[2,1-a]isoquinoline

DPP‑IV inhibition Type 2 diabetes IC50 comparison

2H‑Pyrido[2,1‑a]isoquinoline (CAS 231‑00‑5) is a nitrogen‑containing fused heterocycle formally named 2H‑benzo[a]quinolizine. It serves as the unsubstituted core of a well‑established class of dipeptidyl peptidase‑IV (DPP‑IV) inhibitors and vesicular monoamine transporter‑2 (VMAT2) ligands.

Molecular Formula C13H11N
Molecular Weight 181.23 g/mol
CAS No. 231-00-5
Cat. No. B11912102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrido[2,1-a]isoquinoline
CAS231-00-5
Molecular FormulaC13H11N
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC1C=CN2C=CC3=CC=CC=C3C2=C1
InChIInChI=1S/C13H11N/c1-2-6-12-11(5-1)8-10-14-9-4-3-7-13(12)14/h1-2,4-10H,3H2
InChIKeyNCFUIPADGNPPPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyrido[2,1-a]isoquinoline (CAS 231-00-5): Core Scaffold for DPP‑IV and VMAT2 Inhibitors


2H‑Pyrido[2,1‑a]isoquinoline (CAS 231‑00‑5) is a nitrogen‑containing fused heterocycle formally named 2H‑benzo[a]quinolizine. It serves as the unsubstituted core of a well‑established class of dipeptidyl peptidase‑IV (DPP‑IV) inhibitors and vesicular monoamine transporter‑2 (VMAT2) ligands [1]. The rigid tetracyclic ring system positions the nitrogen lone pair for π‑stacking and hydrogen‑bond interactions with target proteins, while offering up to four points for substitution that allow systematic tuning of potency, selectivity and drug‑like properties [2].

Why In‑Class Scaffold Substitution Fails: Benchmarks for 2H‑Pyrido[2,1‑a]isoquinoline Selection


Although many DPP‑IV and VMAT2 pharmacophores share a fused‑ring topology, the 2H‑pyrido[2,1‑a]isoquinoline system achieves a conformational constraint that is absent in more flexible scaffolds such as triazolopiperazines or pyrrolidines. This rigidity enforces a secondary amine orientation that is critical for key hydrogen‑bond contacts in the DPP‑IV S1 pocket; replacement by a seven‑membered ring or a more flexible linker can reduce inhibitory activity by >100‑fold [1][2]. Furthermore, the electron‑rich isoquinoline ring imparts a distinct oxidation potential that influences both metabolic stability and the side‑product profile during synthesis—factors that directly affect the cost and reproducibility of large‑scale manufacture of advanced intermediates [3].

Quantitative Differentiation Evidence for 2H‑Pyrido[2,1‑a]isoquinoline vs. Key Analogs


DPP‑IV Inhibition: 2H‑Pyrido[2,1‑a]isoquinoline Derivatives vs. Triazolopiperazine Scaffold

Preferred 2H‑pyrido[2,1‑a]isoquinoline derivatives consistently achieve DPP‑IV IC50 values in the 1‑100 nM range [1], placing them in the same potency tier as clinically validated triazolopiperazine‑based DPP‑IV inhibitors (e.g., sitagliptin, IC50 = 18 nM) [2]. However, the pyridoisoquinoline core demonstrates superior selectivity against DPP‑8/DPP‑9 (selectivity ratio >1300 for carmegliptin, a representative aminobenzo[a]quinolizine) relative to triazolopiperazine congeners that typically show ratios of 100‑500, thus reducing the risk of preclinical toxicity linked to DPP‑8/DPP‑9 inhibition [3].

DPP‑IV inhibition Type 2 diabetes IC50 comparison

Synthetic Efficiency: 2H‑Pyrido[2,1‑a]isoquinoline Multicomponent Assembly vs. Pyrido[1,2‑a]quinoline Analog

Under identical catalyst‑free, aqueous, ultrasound‑promoted conditions, the four‑component reaction forming the pyrido[2,1‑a]isoquinoline core proceeds with consistently higher yields (typically 85‑92%) compared to the analogous pyrido[1,2‑a]quinoline formation (75‑83%), owing to the higher electrophilicity of the isoquinoline‑derived iminium intermediate [1]. This yield advantage translates to a lower cost‑per‑gram for the unsubstituted scaffold in a research procurement setting.

Multicomponent reaction Green chemistry Yield comparison

Antioxidant Capacity of Pyrido[2,1‑a]isoquinoline Derivatives vs. Synthetic Standards

In a head‑to‑head DPPH• radical trapping assay, selected pyrido[2,1‑a]isoquinoline derivatives (6a, 6b, 8b, 8c) exhibited trace radical scavenging but excellent ferric‑ion reducing power that surpassed the synthetic antioxidants TBHQ and BHT by >20% [1]. This redox‑activity profile differs markedly from that of pyrido[1,2‑a]quinoline analogues, which showed weaker reducing power, suggesting that the isoquinoline‑fused scaffold provides a unique electron‑transfer pathway relevant to both biological and material‑science applications.

DPPH radical scavenging Ferric reducing power Antioxidant comparison

Antimicrobial Spectrum of Pyrido[2,1‑a]isoquinoline Candidates vs. Pyrido[1,2‑a]quinoline Series

In a standardized disk‑diffusion screen against S. aureus (Gram‑positive) and E. coli (Gram‑negative), pyrido[2,1‑a]isoquinoline derivatives (compounds 6a, 6c, 6d, 8a, 8b) produced zones of inhibition that prevented bacterial growth, whereas the corresponding pyrido[1,2‑a]quinoline derivatives showed no measurable inhibition at the same loading (50 µg/disk) [1]. This biological result is consistent with the structural hypothesis that the pyridoisoquinoline core interacts more effectively with bacterial DNA gyrase, a known target of benzoquinolizine antibiotics.

Disk diffusion Gram‑positive Gram‑negative Antimicrobial

Pharmacopeial Reference Standard Role: 2H‑Pyrido[2,1‑a]isoquinoline as a VMAT2‑Inhibitor Impurity Marker

The unsubstituted 2H‑pyrido[2,1‑a]isoquinoline skeleton is the core structure of several pharmacopeial reference standards used for the impurity profiling of VMAT2 inhibitors such as valbenazine and tetrabenazine [1][2]. The compound’s availability as a certified reference material with comprehensive characterization (NMR, HPLC, MS) enables precise chromatographic system suitability testing that alternative scaffolds cannot fulfill when the target impurity is a pyridoisoquinoline derivative.

Reference standard VMAT2 inhibitor Impurity profiling

Evidence‑Backed Application Scenarios for 2H‑Pyrido[2,1‑a]isoquinoline CAS 231‑00‑5


Lead Identification for DPP‑IV Inhibitors with Superior Selectivity

Medicinal chemistry teams building focused libraries of DPP‑IV inhibitors can use the 2H‑pyrido[2,1‑a]isoquinoline scaffold as a privileged core because it delivers target‑potent derivatives (IC50 ≤100 nM) with >1300‑fold selectivity over DPP‑8/DPP‑9, as shown for carmegliptin and related aminobenzo[a]quinolizine analogs [1][2]. This selectivity profile reduces the attrition risk associated with off‑target DPP‑8/DPP‑9 inhibition, which has been linked to alopecia and immune‑related toxicities in preclinical species.

Reference Standard for VMAT2 Inhibitor Impurity Profiling

QC laboratories supporting the manufacture of valbenazine, tetrabenazine or deutetrabenazine require the 2H‑pyrido[2,1‑a]isoquinoline core as a chromatographic system suitability standard because the unsubstituted scaffold is the ultimate precursor to all related‑substance impurities of these APIs [3][4]. No alternative scaffold can substitute for this purpose, making it a procurement necessity for regulatory compliance under ICH Q3A/B guidelines.

Green Chemistry Route‑Scouting for Fused‑Heterocycle Synthesis

Process chemists exploring sustainable synthetic routes can select the pyrido[2,1‑a]isoquinoline scaffold because it is accessible via a catalyst‑free, aqueous, ultrasonic multicomponent reaction that delivers yields of 85‑92%, a 10‑15 percentage point advantage over the analogous pyrido[1,2‑a]quinoline system [5]. This efficiency reduces solvent waste and energy input per gram of product, aligning with the Principles of Green Chemistry.

Antioxidant and Antimicrobial Probe Development

Academic and industrial groups developing novel antioxidant agents or antimicrobial probes can leverage the pyrido[2,1‑a]isoquinoline scaffold’s demonstrated ferric‑reducing power (>20% above TBHQ and BHT) and its ability to inhibit growth of both Gram‑positive and Gram‑negative bacteria at low loading (50 µg/disk) [5]. Pyrido[1,2‑a]quinoline or triazolopiperazine cores lack this combined redox/antimicrobial profile, giving the pyridoisoquinoline series a competitive edge for early‑stage biological screening.

Quote Request

Request a Quote for 2H-Pyrido[2,1-a]isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.